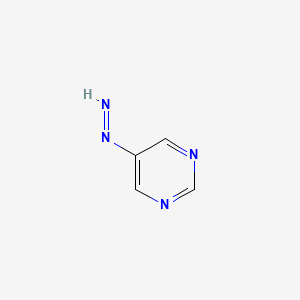

Pyrimidine, 5-diazenyl-

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4N4 |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

pyrimidin-5-yldiazene |

InChI |

InChI=1S/C4H4N4/c5-8-4-1-6-3-7-2-4/h1-3,5H |

InChI Key |

HIVLWOLRCVGONQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)N=N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidine, 5 Diazenyl Derivatives and Analogues

Strategies for Direct Diazenyl Group Introduction on Pyrimidine (B1678525) Scaffolds

The most common and direct method for introducing a diazenyl group at the C5 position of a pyrimidine ring is through the azo coupling reaction of a suitable pyrimidine precursor. This typically involves the diazotization of an aromatic or heteroaromatic amine, followed by coupling with an electron-rich pyrimidine ring.

A classic approach involves the reaction of 2,4,6-triaminopyrimidine (B127396) or 2,4-diamino-6-hydroxypyrimidine (B22253) with diazotized aromatic amines. electronicsandbooks.com For instance, the synthesis of 5-arylazopyrimidines can be achieved by reacting 2,4,6-triaminopyrimidine with a diazonium salt prepared from a primary aromatic amine. The process starts with the diazotization of the amine in a mineral acid solution with sodium nitrite (B80452) at low temperatures (0–5 °C). scispace.comrsc.org The resulting diazonium salt is then added to a solution of the aminopyrimidine, leading to the formation of the 5-arylazo-pyrimidine derivative. electronicsandbooks.com For example, 2,4-diamino-6-chloro-5-(p-chlorophenylazo)pyrimidine has been synthesized from the commercially available 2,6-diamino-4-chloropyrimidine and a p-chlorophenyldiazonium salt. mdpi.com

The reactivity of the pyrimidine ring is crucial for this reaction. The presence of electron-donating groups, such as amino or hydroxyl groups, at positions 2, 4, and 6 activates the C5 position, making it susceptible to electrophilic attack by the diazonium cation. wikipedia.org The reaction conditions, such as pH and temperature, are critical for successful coupling and to minimize side reactions. scispace.com

Another strategy is the direct C-H arylation, although this is more challenging for pyrimidines compared to other heterocycles. Research has focused on the regioselective C-H arylation of uracil (B121893) derivatives, highlighting the difficulty in selectively activating the C5-H bond. nih.gov Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the potential for such methods in related systems. rsc.orgnih.gov

Cyclization and Condensation Reactions for Fused Pyrimidine-Diazenyl Systems

Fused heterocyclic systems incorporating a diazenyl-substituted pyrimidine ring are of significant interest. These are typically synthesized through cyclization or condensation reactions where one of the reactants already contains the diazenyl moiety.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives with Diazenyl Moieties

A prominent class of fused systems is the pyrazolo[1,5-a]pyrimidines. The synthesis of these compounds often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov To obtain derivatives with a diazenyl group, the strategy involves using a precursor that already contains this functional group.

For instance, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines can be synthesized through a microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. nih.govacs.org This method is noted for its high atom economy and regioselectivity. acs.org Similarly, disazo pyrazolo[1,5-a]pyrimidines can be prepared by the cyclization of arylhydrazone derivatives with 5-amino-4-arylazo-3-methyl-1H-pyrazoles. researchgate.net

The reaction of 4-((4-substitutedphenyl)diazenyl)-1H-pyrazol-3,5-diamine with hetaryl chalcones in glacial acetic acid in the presence of anhydrous zinc chloride also yields pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

One-Pot Multicomponent Approaches in Diazenylpyrimidine Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and sustainable route to complex molecules. Several MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine derivatives, some of which can be adapted to produce diazenyl-containing compounds.

For example, a three-component Biginelli-like reaction can be tuned to regioselectively synthesize 2-amino nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[1,5-a]pyrimidines. rsc.org While not directly producing a 5-diazenylpyrimidine, the principles of MCRs can be applied by using a starting material containing an azo group. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach to highly substituted pyrimidines. nih.gov Adapting such a reaction with a diazenyl-functionalized starting material could provide a direct route to the target compounds.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through one-pot multicomponent reactions, for example, by reacting barbituric acid, aryl aldehydes, and 2-aminopyrimidine. rsc.org The synthesis of tetrahydro-4H-dipyrimido[1,2-a:4′,5′-d]pyrimidin-4-ones also utilizes a one-pot multicomponent reaction of aryl aldehydes, barbituric or thiobarbituric acids, and 2-aminopyrimidine. rsc.org

Regioselective Functionalization Strategies

Controlling regioselectivity is paramount in the synthesis of 5-diazenylpyrimidines, ensuring the functional group is introduced at the desired position. In direct azo coupling, the inherent electronic properties of the pyrimidine ring, dictated by its substituents, direct the electrophilic attack of the diazonium salt to the C5 position. wikipedia.org

For fused systems like pyrazolo[1,5-a]pyrimidines, the regioselectivity of the cyclization reaction is key. The reaction of 5-aminopyrazoles with unsymmetrical 1,3-bielectrophiles can potentially lead to different isomers. However, by carefully choosing the reactants and conditions, specific isomers can be favored. For example, a microwave-assisted approach for the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles proceeds with high regioselectivity. nih.govacs.org

The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines has also been achieved using ultrasound irradiation in a three-step one-pot reaction, where the regioselectivity was confirmed by X-ray crystallography. eurjchem.com Furthermore, the regioselectivity of the Biginelli-like reaction for the synthesis of nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[1,5-a]pyrimidines can be controlled by switching the reaction conditions from mild acidic to neutral ionic liquids. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the pyrimidine, 5-diazenyl- core, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide or triflate, is particularly useful. This reaction can be applied to a pre-functionalized 5-diazenylpyrimidine to build more complex molecular architectures.

A key example is the use of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine as a precursor for Suzuki cross-coupling reactions. biomedpharmajournal.org This compound can be treated with various arylboronic acids in the presence of a palladium catalyst, such as palladium tetraacetate with triphenylphosphine (B44618) as a ligand, and a base like sodium carbonate in a suitable solvent like n-propanol. mdpi.com This reaction allows for the introduction of different aryl groups at the C6 position of the pyrimidine ring, demonstrating the utility of this method for advanced derivatization. biomedpharmajournal.org

The general mechanism of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. preprints.org The presence of the diazenyl group at the C5 position can influence the reactivity of the pyrimidine ring in these coupling reactions. biomedpharmajournal.org

The following table summarizes the synthesis of various 6-aryl-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives via Suzuki cross-coupling.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenyl-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | 92 |

| 2 | 4-Methylphenylboronic acid | 6-(p-Tolyl)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | 95 |

| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | 99 |

| 4 | 4-Nitrophenylboronic acid | 6-(4-Nitrophenyl)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | 94 |

Table based on data from reference biomedpharmajournal.org. Reaction conditions: 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, n-propanol, reflux.

Other Metal-Mediated Coupling Reactions

Beyond the more common Suzuki and Heck reactions, other metal-mediated coupling reactions have been employed for the synthesis and functionalization of diazenylpyrimidine cores. These reactions offer alternative pathways to construct carbon-carbon and carbon-heteroatom bonds, expanding the structural diversity of the resulting compounds.

Palladium catalysts, in particular, have demonstrated broad utility in organic synthesis. sapub.org For instance, palladium-catalyzed cross-coupling reactions are not limited to C-C bond formation but have been extended to the formation of C-N, C-O, C-S, C-P, C-Si, and C-B bonds. umb.edu The general catalytic cycle for these reactions often involves oxidative addition, transmetalation, and reductive elimination steps. umb.edu

One notable example is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. umb.edu This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. umb.edu While not directly forming the 5-diazenylpyrimidine core, it can be a powerful tool for post-synthetic modification, allowing for the introduction of alkynyl groups onto a pre-formed diazenylpyrimidine scaffold.

The Kumada coupling, one of the earliest reported cross-coupling reactions, utilizes a Grignard reagent and an alkyl, vinyl, or aryl halide in the presence of a nickel or palladium catalyst. umb.edu Its primary advantage lies in the direct use of readily available Grignard reagents. umb.edu However, its application is limited by the functional group tolerance of the highly reactive organomagnesium compounds. umb.edu

The Negishi coupling offers a broader scope by employing organozinc reagents, which are more tolerant of various functional groups compared to Grignard reagents. umb.edu This reaction, catalyzed by nickel or palladium, allows for the coupling of organozinc compounds with a range of halides. umb.edu

The Stille coupling provides another versatile method for C-C bond formation, reacting organostannanes with halides or pseudohalides. umb.edu A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups on both coupling partners. umb.edu

While direct applications of all these specific named reactions to the primary synthesis of the 5-diazenyl bond on a pyrimidine are not extensively detailed in the provided results, their utility in the broader context of synthesizing functionalized pyrimidine and azobenzene (B91143) derivatives is well-established. These methodologies represent a powerful toolkit for the diversification of the 5-diazenylpyrimidine scaffold.

Table 1: Overview of Selected Metal-Mediated Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Reactants | Bond Formed | Key Features |

| Suzuki Coupling | Pd catalyst, Base | Aryl/vinyl halide + Aryl/vinyl boronic acid or ester | C(sp²) - C(sp²) | Mild reaction conditions, commercially available reagents, high functional group tolerance. biomedpharmajournal.orgresearchgate.netresearchgate.net |

| Heck Coupling | Pd catalyst, Base | Aryl/vinyl halide + Alkene | C(sp²) - C(sp²) | Forms a new C-C bond at an unsubstituted position in the alkene. sapub.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/vinyl halide + Terminal alkyne | C(sp²) - C(sp) | Key method for synthesizing arylalkynes. umb.edu |

| Kumada Coupling | Ni or Pd catalyst | Grignard reagent + Aryl/vinyl halide | C(sp²) - C(sp²) | Utilizes readily available but highly reactive Grignard reagents. umb.edu |

| Negishi Coupling | Ni or Pd catalyst | Organozinc reagent + Aryl/vinyl halide | C(sp²) - C(sp²) | Broader scope and better functional group tolerance than Kumada coupling. umb.edu |

| Stille Coupling | Pd catalyst | Organostannane + Aryl/vinyl halide | C(sp²) - C(sp²) | Very versatile with high functional group tolerance, but tin reagents are toxic. umb.edu |

Green Chemistry Approaches in the Synthesis of Diazenylpyrimidines

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including diazenylpyrimidines, to minimize environmental impact and enhance safety. nih.govvapourtec.com These principles advocate for waste prevention, high atom economy, use of less hazardous chemicals, safer solvents, and energy efficiency. vapourtec.comorganic-chemistry.org

One of the key strategies in green chemistry is the use of environmentally benign solvents, with water being a highly attractive option. organic-chemistry.org The synthesis of certain azo dyes based on pyrimidine has been successfully carried out in an aqueous medium. dovepress.com For example, the diazotization of aniline (B41778) derivatives can be performed in water using sodium nitrite and an acid, followed by coupling with a pyrimidine derivative in a dimethylformamide (DMF)/water mixture. dovepress.com The use of water as a solvent not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation through precipitation. dovepress.com

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they often lead to complex molecules in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. rsc.org The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, has been adapted for the preparation of derivatives from azosalicyaldehydes. derpharmachemica.com This approach is considered eco-friendly and highly efficient. derpharmachemica.com

The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents. organic-chemistry.org Zinc chloride (ZnCl2) has been identified as an effective and relatively green catalyst for the synthesis of dihydropyrimidone derivatives from azosalicyaldehydes. derpharmachemica.com Furthermore, research into the regioselective functionalization of pyrimidine derivatives has explored the use of phase transfer catalysts, which can enhance reaction efficiency and selectivity in biphasic systems, often reducing the need for harsh reaction conditions. shd-pub.org.rs

Alternative energy sources, such as microwave irradiation and ultrasound, are also being explored to accelerate reactions and reduce energy consumption. frontiersin.org These techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods. frontiersin.org

The development of green synthetic routes is an ongoing effort in organic chemistry, and its application to diazenylpyrimidine synthesis holds the promise of more sustainable and economical production processes. rsc.orgfrontiersin.org

Post-Synthetic Modifications and Functionalization of Diazenyl-Pyrimidine Cores

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups onto a pre-existing molecular scaffold, such as the diazenyl-pyrimidine core. mdpi.com This approach allows for the creation of a library of analogues from a common intermediate, which is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

A common strategy for the PSM of pyrimidine derivatives involves nucleophilic aromatic substitution (SNA_r) reactions. For instance, chloro-substituted pyrimidines can serve as versatile precursors for further functionalization. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities.

In one study, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine was used as a starting material for the synthesis of new derivatives. biomedpharmajournal.org The chlorine atom at the 6-position was substituted with different aryl groups via a Suzuki cross-coupling reaction. biomedpharmajournal.orgresearchgate.netresearchgate.net This demonstrates how a halogenated diazenylpyrimidine can be a key intermediate for C-C bond formation.

Furthermore, the same chloro-substituted pyrimidine derivative was reacted with sodium ethanethiolate (NaSEt) to yield the corresponding 4-ethylthio derivative, showcasing a C-S bond formation via nucleophilic substitution. biomedpharmajournal.org

Another example of PSM involves the reaction of a chloro-substituted pyrimidine with benzylhydrazine, leading to the formation of a 4-(2-benzylhydrazinyl) derivative. researchgate.netresearchgate.net This highlights the introduction of a larger, more complex functional group through a substitution reaction.

The concept of PSM is not limited to small molecules and has been extensively applied to modify larger structures like metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net The principles, however, remain the same: a pre-synthesized structure containing reactive functional groups is treated with reagents to introduce new chemical properties. rsc.org For diazenyl-pyrimidines, this could involve reactions targeting either the pyrimidine ring or the arylazo substituent, provided they bear suitable reactive handles.

Table 2: Examples of Post-Synthetic Modifications of a Diazenyl-Pyrimidine Core

| Starting Material | Reagent(s) | Reaction Type | Functional Group Introduced |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acids, Pd(OAc)₂, PPh₃, Na₂CO₃ | Suzuki Coupling | Aryl group |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Sodium ethanethiolate (NaSEt) | Nucleophilic Aromatic Substitution | Ethylthio group |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Benzylhydrazine | Nucleophilic Aromatic Substitution | Benzylhydrazinyl group |

Computational and Theoretical Investigations of Pyrimidine, 5 Diazenyl Compounds

Molecular Docking Studies on Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Protein Binding Affinity Predictions

Molecular docking studies have been instrumental in predicting the binding affinities of Pyrimidine (B1678525), 5-diazenyl- derivatives with various protein targets. These predictions are typically quantified by a docking score or binding energy, with lower (more negative) values indicating a more stable and favorable interaction.

For instance, in a study investigating potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for anti-hyperglycemic activity, a library of pyrimidine derivatives was screened. rjpbcs.com The docking scores of prioritized 5-(4-sulphonamoyl)azopyrimidine derivatives were found to be comparable to the standard drug, Sitagliptin, which had a docking score of -40.60. rjpbcs.com This suggests that these compounds have the potential to bind effectively to the DPP-IV enzyme.

In another study focusing on antileishmanial and antitrypanosomal activity, a series of azopyrimidine derivatives were docked against the active site of a target protein. pjps.pk The docking scores for the most promising compounds ranged from -14.2566 to -9.0195 kcal/mol, indicating strong binding potential. pjps.pk Specifically, compounds 2 , 7 , 8 , and 14 exhibited significant binding energy scores of -12.6233, -13.3816, -14.2566, and -12.6970 kcal/mol, respectively. pjps.pk

The following table summarizes the predicted binding affinities of selected Pyrimidine, 5-diazenyl- derivatives against their respective biological targets.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

|---|---|---|---|

| Prioritized 5-(4-sulphonamoyl)azopyrimidine derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Comparable to Sitagliptin (-40.60) | rjpbcs.com |

| Azopyrimidine derivative 2 | Trypanosoma brucei brucei target | -12.6233 kcal/mol | pjps.pk |

| Azopyrimidine derivative 7 | Trypanosoma brucei brucei target | -13.3816 kcal/mol | pjps.pk |

| Azopyrimidine derivative 8 | Trypanosoma brucei brucei target | -14.2566 kcal/mol | pjps.pk |

| Azopyrimidine derivative 14 | Trypanosoma brucei brucei target | -12.6970 kcal/mol | pjps.pk |

| 4-[(Z)-(2,4-diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide | AAT of E. coli | Not explicitly stated, but interactions were identified | uobasrah.edu.iq |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

In the investigation of azopyrimidine derivatives as potential antitrypanosomal agents, it was found that the most potent compounds formed up to two hydrogen bond interactions with key residues such as THR 51, THR 335, ASP 327, and LYS 60. pjps.pk These interactions mimic those of the natural ligand (FAD) with the active site, suggesting a similar binding mechanism. pjps.pk

Similarly, a study on a novel azo pyrimidine derivative, 4-[(Z)-(2,4-diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide, identified several key interactions within the active site of the target enzyme from E. coli. uobasrah.edu.iq The docked conformation revealed three hydrogen bonds: one between the oxygen atom of the SO2 group and Tyr214, another between the NH2 group at C-6 of the pyrimidine ring and Tyr65, and a third between the NH2 group at C-2 of the pyrimidine moiety and Ser285. uobasrah.edu.iq Furthermore, hydrophobic interactions were observed between the phenyl ring of the sulfonamide moiety and Tyr256, as well as between the pyrimidine ring and Tyr65. uobasrah.edu.iq

The table below details the key interacting residues and the nature of their interactions with specific Pyrimidine, 5-diazenyl- compounds.

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Azopyrimidine derivatives 2, 7, 8, 14 | Trypanosoma brucei brucei target | THR 51, THR 335, ASP 327, LYS 60 | Hydrogen Bonds | pjps.pk |

| 4-[(Z)-(2,4-diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide | AAT of E. coli | Tyr214, Tyr65, Ser285, Tyr256 | Hydrogen Bonds, Hydrophobic Interactions | uobasrah.edu.iq |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has been widely applied to study the molecular properties of pyrimidine derivatives. irjweb.comjchemrev.com These calculations can optimize the molecular geometry, providing insights into bond lengths and angles, and can also predict various spectroscopic and electronic properties. researchgate.net For instance, DFT calculations have been used to analyze the vibrational spectra of pyrimidine-based azo dyes, helping to assign the prominent vibrational modes. nih.gov

In a study on pyrimidinone derivatives as corrosion inhibitors, DFT was used to calculate quantum chemical parameters that correlate with their inhibitory efficiency. nih.govdntb.gov.uaresearchgate.net These parameters often include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Theoretical computations on pyrimidine-based azo dyes using the B3LYP/6-31G(d,p) basis set have been performed to analyze their frontier molecular orbitals. nih.gov The energy gap is a key focus of these studies as it relates to the electronic properties and potential applications of these dyes. nih.gov For some pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 0.19 to 0.21 eV. researchgate.net In another study on a Schiff base derived from a pyrimidine, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity and biological activity. nih.gov

The following table presents the calculated HOMO-LUMO energy gaps for selected pyrimidine-related compounds.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-aminopyrimidine derivatives | Not Specified | Not Specified | 0.19 - 0.21 | researchgate.net |

| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975) | Not Specified | Not Specified | Not Specified in abstract | nih.govdntb.gov.uaresearchgate.net |

| (E)-6-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (MA-978C) | Not Specified | Not Specified | Not Specified in abstract | nih.govdntb.gov.uaresearchgate.net |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent neutral or near-zero potential. researchgate.net

MEP analysis of pyrimidine-based compounds has been used to identify these reactive sites. For example, in a study of 5-(3-Bromo-4-Fluorobenzylidine)pyrimidine-2,4,6(1H,3H,5H)-trione, the negative potential was located around the carbonyl groups of the pyrimidine ring, indicating them as acceptor sites. researchgate.net The positive potential was found around the N-H group of the pyrimidine ring, identifying it as a donor site. researchgate.net Similarly, for pyrimidine-based azo dyes, the MEP surface is studied to locate the zones for nucleophilic and electrophilic attacks. nih.gov A molecular electrostatic potential map of 5-(4-pyridyl)-1H-diazenyl]pyrimidine-2,4(1H,3H)-dione has also been reported. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For 5-diazenylpyrimidine and its derivatives, MD simulations provide critical insights into their conformational landscape, flexibility, and thermodynamic stability. These simulations model the behavior of the molecule in a virtual environment that can approximate physiological conditions, including the presence of solvent molecules and ions.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. aps.org The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the trajectory of the molecule over a period, typically ranging from nanoseconds to microseconds, researchers can observe its dynamic behavior. nih.gov

For 5-diazenylpyrimidine compounds, conformational analysis via MD simulations can reveal the preferred three-dimensional arrangements of the molecule. The rotation around single bonds, such as the bond connecting the diazenyl group to the pyrimidine ring, can lead to various conformers. MD simulations help identify the most stable of these conformers by exploring the potential energy surface. scribd.com The simulations can quantify the energy barriers between different conformational states, providing a measure of the molecule's flexibility. nih.gov

The stability of different conformers is influenced by both intramolecular interactions (e.g., steric hindrance, hydrogen bonds) and intermolecular interactions with the surrounding solvent. ethz.ch MD simulations explicitly model these interactions, allowing for a detailed analysis of how the environment affects the conformational equilibrium. For instance, simulations can show how water molecules form hydrogen bonds with the nitrogen atoms of the pyrimidine ring and the diazenyl group, stabilizing certain conformations. nih.gov

The data generated from MD simulations can be extensive, including atomic positions, velocities, and energies at each time step. nih.gov This information is used to calculate various structural and thermodynamic properties.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a 5-diazenylpyrimidine Derivative

| Parameter | Description | Illustrative Value/Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | A low and stable RMSD value (e.g., < 2 Å) over the simulation time suggests the molecule has reached a stable conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg can signify conformational changes, such as the extension or folding of side chains. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, like the C-N=N-C bond of the diazenyl group. | Can reveal the most populated rotational states (e.g., syn vs. anti conformation) and the energy barriers for their interconversion. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate how different conformations interact with the surrounding water molecules. |

| Free Energy Landscape | A plot of the potential energy of the system as a function of one or more reaction coordinates (e.g., dihedral angles). | Reveals the most stable conformational states as energy minima and the transition pathways between them. mdpi.com |

By analyzing these parameters, researchers can build a comprehensive model of the conformational dynamics and stability of 5-diazenylpyrimidine compounds, which is essential for understanding their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For pyrimidine derivatives, including those with a 5-diazenyl moiety, QSAR is a valuable tool in predictive research, enabling the design of new compounds with potentially enhanced activity and the prediction of the activity of untested molecules. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. biorxiv.org A typical QSAR study involves several key steps:

Data Set Compilation : A set of compounds with known chemical structures and experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is usually divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic properties). gsconlinepress.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest and Support Vector Machines, are used to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable). dergipark.org.trresearchgate.net

Model Validation : The developed model is rigorously validated to assess its statistical significance, robustness, and predictive power. Internal validation (e.g., cross-validation) and external validation using the test set are performed. nih.gov

For pyrimidine derivatives, QSAR studies have been successfully applied to predict various biological activities, including antitubercular, antimalarial, and anticancer effects. dergipark.org.trjournaljpri.com These studies have identified key structural features and physicochemical properties that govern the activity of these compounds. For example, a QSAR study on a series of pyrimidine derivatives might reveal that the presence of electron-withdrawing groups on the pyrimidine ring and specific steric properties of substituents are crucial for high biological activity. nih.gov

Table 2: Example of a QSAR Model for Pyrimidine Derivatives (Hypothetical)

This table illustrates the kind of output a QSAR study might produce, based on findings from research on pyrimidine derivatives. dergipark.org.trjournaljpri.com

| Parameter | Description |

| QSAR Equation | Log(1/C) = 0.85(LogP) - 0.23(LUMO) + 1.54*(nHD) + 2.1 |

| Dependent Variable | Log(1/C) : The logarithm of the reciprocal of the biological activity concentration (e.g., IC₅₀). A higher value indicates greater potency. |

| Independent Variables (Descriptors) | LogP : A measure of lipophilicity. The positive coefficient suggests that higher lipophilicity is favorable for activity. |

| LUMO : Energy of the Lowest Unoccupied Molecular Orbital. A negative coefficient might indicate that a lower LUMO energy, corresponding to better electron-accepting capability, enhances activity. | |

| nHD : Number of Hydrogen Bond Donors. The positive coefficient suggests that hydrogen bond donating capacity is important for interaction with the target. | |

| Statistical Metrics | R² (Coefficient of Determination) : 0.92 (Indicates that 92% of the variance in biological activity is explained by the model). |

| Q² (Cross-validated R²) : 0.85 (A measure of the model's internal predictive ability). | |

| R²_pred (External Validation R²) : 0.88 (A measure of the model's ability to predict the activity of new compounds). |

Such QSAR models serve as powerful predictive tools in drug discovery, guiding the synthesis of new 5-diazenylpyrimidine derivatives with optimized activity profiles.

Inverse Virtual Screening Approaches for Target Identification

While traditional virtual screening seeks to identify active compounds for a known biological target, inverse virtual screening (IVS), also known as target fishing, takes the opposite approach: for a given active compound, it aims to identify its most likely biological targets from a large database of protein structures. nih.govnih.gov This computational strategy is particularly valuable for understanding the mechanism of action of compounds like 5-diazenylpyrimidine, predicting potential off-target effects, and exploring opportunities for drug repositioning. frontiersin.orgbiophysics-reports.org

The IVS process generally involves docking a single ligand (the "bait" molecule, such as a 5-diazenylpyrimidine derivative) against a comprehensive library of 3D protein structures. nih.gov The key steps are:

Preparation of the Ligand : The 3D structure of the query compound is generated and optimized to its lowest energy conformation.

Target Database Selection : A large collection of 3D protein structures is assembled. This can include all structures in the Protein Data Bank (PDB) or a curated subset representing the druggable proteome. nih.gov

Molecular Docking : The query ligand is systematically docked into the binding site of each protein in the database. Docking algorithms predict the binding mode and estimate the binding affinity, typically represented by a scoring function. nih.gov

Ranking and Analysis : The proteins in the database are ranked based on their predicted binding scores with the query ligand. nih.gov Proteins that consistently rank at the top are considered potential biological targets.

Experimental Validation : The top-ranked putative targets are then subjected to experimental validation through in vitro binding assays or functional assays to confirm the predicted interaction. researchgate.netuniba.it

For a novel compound like "Pyrimidine, 5-diazenyl-," IVS can generate a list of prioritized hypotheses about its biological targets. For example, given the structural similarity of the pyrimidine core to endogenous nucleobases, IVS might predict that 5-diazenylpyrimidine derivatives could interact with enzymes involved in nucleic acid metabolism, such as kinases or polymerases. nih.gov

Table 3: Illustrative Output of an Inverse Virtual Screening Study for a 5-diazenylpyrimidine Compound

| Rank | Protein Target | Target Class | Docking Score (kcal/mol) | Rationale for Interaction |

| 1 | Dihydrofolate Reductase (DHFR) | Oxidoreductase | -9.8 | The pyrimidine scaffold can mimic the pteridine (B1203161) ring of the natural substrate, folic acid, fitting into the active site. dergipark.org.tr |

| 2 | Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -9.5 | The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. |

| 3 | Matrix Metalloproteinase-13 (MMP-13) | Hydrolase | -9.1 | The diazenyl group and other substituents may form specific interactions with the enzyme's catalytic zinc ion and S1' pocket. gsconlinepress.com |

| 4 | KDR (VEGFR-2) | Kinase | -8.9 | Similar to CDK2, interaction is likely driven by hydrogen bonding of the pyrimidine nitrogen atoms in the ATP-binding pocket. nih.gov |

| 5 | Cytochrome P450 14-alpha-sterol demethylase | Oxidoreductase | -8.7 | The planar aromatic system of the compound can engage in pi-pi stacking interactions within the active site. journaljpri.com |

This ranked list provides a focused set of candidates for experimental testing, significantly accelerating the process of elucidating the compound's mechanism of action and pharmacological profile.

In Vitro Biological Activity and Mechanistic Explorations of Pyrimidine, 5 Diazenyl Analogues

Kinase Inhibitory Activities in Cellular and Biochemical Assays

The pyrimidine (B1678525) core is a well-established scaffold in the design of kinase inhibitors, owing to its ability to mimic the adenine (B156593) ring of ATP and interact with the hinge region of the kinase ATP-binding site. While research specifically targeting 5-diazenylpyrimidine analogues is still emerging, studies on related pyrimidine derivatives provide a strong rationale for their investigation as inhibitors of various protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

There is a lack of specific research data on the direct inhibition of Cyclin-Dependent Kinases (CDKs) by 5-diazenylpyrimidine analogues. However, the broader class of 5-substituted pyrimidine derivatives has been extensively investigated for this purpose. For instance, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized, showing potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov This highlights the importance of the 5-position on the pyrimidine ring for achieving potent CDK inhibition. Further research is warranted to see if the 5-diazenyl moiety can confer similar or superior inhibitory activity against these crucial cell cycle regulators.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov Although direct studies on 5-diazenylpyrimidine analogues as VEGFR inhibitors are not widely available, related pyrimidine-based scaffolds have yielded potent inhibitors. For example, series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as effective VEGFR-2 inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. These findings suggest that the pyrimidine core is a viable starting point for developing VEGFR inhibitors, and the unique electronic and structural properties of the 5-diazenyl group could be exploited in future drug design.

Inhibition of Other Protein Kinases (e.g., B-Raf, MEK, DRAK1)

The versatility of the pyrimidine scaffold extends to the inhibition of other key protein kinases involved in cell signaling and disease.

B-Raf: Mutations in the B-Raf kinase, especially the V600E mutation, are drivers in many cancers. nih.gov Pyrimidine-based compounds have been central to the development of B-Raf inhibitors. For example, Dabrafenib, an aminopyrimidine-based compound, is a potent inhibitor of B-RafV600E. nih.gov The development of pyrazolopyridine and N-linked pyridylpyrimidine benzamide (B126) inhibitors further demonstrates the utility of pyrimidine-like structures in targeting this kinase. nih.govacs.org

MEK: As a downstream effector of Raf kinases, MEK (Mitogen-activated protein kinase kinase) is another important oncology target. While specific 5-diazenylpyrimidine MEK inhibitors are not documented, the general strategy of targeting the MAPK pathway suggests that pyrimidine scaffolds could be adapted for MEK inhibition.

DRAK1: Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) is a less-studied kinase implicated in cancer. A series of pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as highly potent and selective DRAK1 inhibitors, with one compound, CK156, showing a dissociation constant (KD) of 21 nM. researchgate.netnih.gov This demonstrates that fused pyrimidine systems can be effective scaffolds for targeting kinases outside the more common oncogenic families.

Antimicrobial Efficacy Against Pathogenic Strains

Analogues of 5-diazenylpyrimidine have demonstrated notable in vitro activity against a range of pathogenic bacteria and fungi. The diazenyl (or azo) linkage is a key structural feature, and modifications to the aryl ring attached to this group, as well as substitutions on the pyrimidine core, have been shown to modulate antimicrobial potency.

Antibacterial Activity (Gram-Positive and Gram-Negative)

Several studies have highlighted the antibacterial potential of 5-diazenylpyrimidine analogues. A study involving derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine found that certain compounds exhibited sensitivity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, activity was observed against isolates of Staphylococcus aureus and Staphylococcus saprophyticus (Gram-positive), as well as Escherichia coli and Klebsiella pneumoniae (Gram-negative). nih.gov However, all isolates of Streptococcus pyogenes were resistant to the tested compounds. nih.gov

In a separate study, novel arylazo thiazolopyrimidine derivatives were synthesized and screened. nih.gov Several of these compounds showed significant in vitro activity, with potent inhibition observed against S. aureus and E. coli. nih.gov

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Findings | Reference |

|---|---|---|---|---|

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine analogues | S. aureus, S. saprophyticus | E. coli, K. pneumoniae | Some isolates showed sensitivity. All tested S. pyogenes isolates were resistant. | nih.gov |

| Arylazo thiazolopyrimidine derivatives | S. aureus | E. coli | Several derivatives exhibited potent inhibition. | nih.gov |

Antifungal Activity

The antifungal efficacy of 5-diazenylpyrimidine analogues appears to be more limited based on available studies. The investigation of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives revealed that all tested isolates of Candida albicans and Candida glabrata were resistant to these compounds. nih.gov

Conversely, a study on a broader class of arylazo thiazolopyrimidine derivatives identified several compounds with potent inhibitory activity against C. albicans. nih.gov This suggests that while the simple 5-diazenylpyrimidine scaffold may lack antifungal properties, fusing the pyrimidine ring with other heterocyclic systems like thiazole (B1198619) can introduce potent antifungal activity.

| Compound Class | Fungal Strain | Findings | Reference |

|---|---|---|---|

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine analogues | C. albicans, C. glabrata | All tested isolates were resistant. | nih.gov |

| Arylazo thiazolopyrimidine derivatives | C. albicans | Several derivatives exhibited potent inhibition. | nih.gov |

Antitubercular Activity

The search for novel antitubercular agents is critical in addressing the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains. While broad screening of compound libraries has identified various pyrimidine derivatives with activity against Mtb, specific research focusing on 5-diazenyl-pyrimidine analogues remains an area for further exploration.

Studies have revealed that modifications across the pyrimidine ring are crucial for antimycobacterial potency. For instance, substitutions at the 2 and 4 positions of the pyrimidine nucleus have been shown to drastically affect activity. A series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent in vitro activity against the H37Rv strain of Mtb, with MIC values as low as 0.08 µM. Another study on 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones also yielded compounds with significant anti-TB activity, with R-isomers showing MIC values between 0.03-0.06 µg/mL against H37Rv and 0.06-0.125 µg/mL against multidrug-resistant Mtb. While these examples are not 5-diazenyl- derivatives, they underscore the potential of the broader pyrimidine class as a source of antitubercular leads and highlight specific substitutions that favor activity. Further investigation is warranted to determine if the incorporation of a 5-diazenyl moiety into these successful scaffolds could yield potent antitubercular agents.

Antiviral Properties and Inhibition of Viral Replication Mechanisms

Pyrimidine analogues have been extensively investigated for their antiviral activities against a wide spectrum of viruses, including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV). The mechanism of action for many of these compounds involves interference with viral replication and host cell interaction.

One notable mechanism involves blocking the interaction between a virus and heparan sulfate (B86663) proteoglycans (HSPG) on the host cell surface, which is a critical step for the adhesion of many viruses, including HIV and herpesviruses. A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various viral families by blocking these specific heparan sulfate receptors. This compound proved highly effective against several strains of HIV in vitro.

Other pyrimidine derivatives exert their antiviral effects by interfering with essential metabolic pathways. For example, compound A3, identified in a screen for influenza virus inhibitors, demonstrates broad-spectrum antiviral activity by inhibiting de novo pyrimidine synthesis, a pathway crucial for viral replication. The addition of uracil (B121893) was able to reverse this inhibitory effect, confirming the compound's mechanism of action.

Furthermore, research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). Specifically, analogues featuring a cyclopropylamino group or an aminoindane moiety emerged as strong candidates for further investigation as novel antiviral agents against coronaviruses.

While these examples showcase the diverse antiviral potential of the pyrimidine scaffold, dedicated studies on the antiviral properties of 5-diazenyl-pyrimidine analogues are less prevalent in the current literature.

Anti-inflammatory Modulatory Effects in Cellular Models

Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators. The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory cytokines and signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

In one study, a series of pyrano[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity. Two compounds, in particular, showed potent in vitro COX-2 inhibition with IC₅₀ values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, which is comparable to the standard drug celecoxib (B62257) (IC₅₀ = 0.04 ± 0.01 µmol). Another investigation focused on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing an indane moiety, some of which included a diazenyl linkage. Several of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema test, with some showing stronger inhibition of edema than the standard drug diclofenac (B195802) sodium.

Additionally, the in vitro anti-inflammatory activity of certain pyrimidine derivatives has been assessed using membrane stabilization or anti-hemolytic activity as a model. Compounds that can protect red blood cells from hemolysis are considered to have anti-inflammatory potential.

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidines (Compounds 5 & 6) | COX-2 Inhibition | Potent inhibition with IC₅₀ values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, comparable to celecoxib. | |

| Pyrazolo[1,5-a]pyrimidines (diazenyl-containing) | Carrageenan-induced rat paw edema | Compounds 5b and 5c showed stronger edema inhibition (73.54% and 79.42%) than ibuprofen. | |

| Pyrimidopyrimidines (Compound 4b) | Anti-hemolytic activity | Demonstrated strong anti-hemolytic effects, indicating membrane stabilization and anti-inflammatory potential. |

Anti-proliferative Effects on Malignant Cell Lines (Excluding Clinical Data)

The anti-proliferative activity of pyrimidine-based compounds against various cancer cell lines is well-documented. Analogues of Pyrimidine, 5-diazenyl- have been specifically implicated in this area. Research has shown that certain compounds synthesized from diazonium salts exhibit promising anticancer efficacy.

A study on novel pyrimidopyrimidine and 2-(substituted-pyrazolyl)pyrimidine derivatives assessed their in vitro cytotoxic activities against a panel of cancer cell lines including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). Several compounds exhibited high cytotoxic activity, with IC₅₀ values closely matching the reference drug doxorubicin, while also showing favorable safety profiles against normal fibroblast cells.

Similarly, new thieno[2,3-d]pyrimidine derivatives were designed to target VEGFR-2 and tested against MCF-7 and HepG2 cancer cell lines. One compound, in particular, displayed excellent anti-proliferative effects with IC₅₀ values of 10.17 µM and 24.47 µM against MCF-7 and HepG2 cells, respectively. Oxazolo[5,4-d]pyrimidine derivatives have also been evaluated for their cytotoxic activity against multiple human cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7), identifying them as potential anticancer agents.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidopyrimidine (Compound 3b) | HCT-116, MCF-7, HEPG-2 | High cytotoxicity, comparable to doxorubicin | |

| Pyrimidopyrimidine (Compound 10b) | HCT-116, MCF-7, HEPG-2 | High cytotoxicity, comparable to doxorubicin | |

| Pyrimidopyrimidine (Compound 10c) | HCT-116, MCF-7, HEPG-2 | High cytotoxicity, comparable to doxorubicin | |

| Thieno[2,3-d]pyrimidine (Compound 18) | MCF-7 | 10.17 µM | |

| Thieno[2,3-d]pyrimidine (Compound 18) | HepG2 | 24.47 µM | |

| Hydrazonylpyrimidine | MCF-7 | 0.87–12.91 μM | |

| Hydrazonylpyrimidine | MDA-MB-231 | 1.75–9.46 μM |

Specific Enzyme Inhibition Studies (e.g., MurA, Cholinesterases, Dipeptidyl Peptidase-4 (DPP-IV))

The biological activities of pyrimidine analogues are often traced back to their ability to inhibit specific enzymes. This targeted inhibition is a key strategy in modern drug design.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition: DPP-IV inhibitors are a class of agents used in the management of type 2 diabetes. They function by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. The pyrimidine scaffold is recognized as a crucial and flexible framework for designing DPP-IV inhibitors. A series of thiazolopyrimidine derivatives were designed and screened for in vitro DPP-IV inhibition, identifying compounds with potent activity (IC₅₀ = 0.329 µM). The structure-activity relationship studies indicated that modifications on the thiazolopyrimidine scaffold significantly influenced inhibitory potential.

Other Enzyme Inhibition: Beyond DPP-IV, pyrimidine derivatives have been shown to inhibit a range of other enzymes.

VEGFR-2: As part of their anticancer mechanism, thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. The most active compound from one study exhibited an IC₅₀ value of 0.084 μM against VEGFR-2.

COX-2: As mentioned in the anti-inflammatory section, pyrano[2,3-d]pyrimidine derivatives have shown noteworthy inhibition of COX-2, with IC₅₀ values as low as 0.04 µmol.

EGFR: Certain hydrazonylpyrimidine and 2-(phenylamino)pyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other drugs.

Dihydrofolate Reductase (DHFR): In the context of antitubercular activity, in silico modeling suggests that DHFR is a potential molecular target for certain pyrimidine derivatives.

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolopyrimidine | DPP-IV | 0.329 µM | |

| Thieno[2,3-d]pyrimidine (Compound 18) | VEGFR-2 | 0.084 µM | |

| Pyrano[2,3-d]pyrimidine (Compound 6) | COX-2 | 0.04 ± 0.02 µmol | |

| 2-(phenylamino)pyrimidine (Compound 95) | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 μM |

Elucidation of Molecular Mechanisms Underlying Biological Responses

Understanding the molecular mechanisms behind the observed biological activities is crucial for the rational design of more potent and selective analogues. For Pyrimidine, 5-diazenyl- and related compounds, several mechanisms have been elucidated through in vitro studies.

In the context of anti-proliferative effects, the induction of apoptosis (programmed cell death) is a primary mechanism. Studies on thieno[2,3-d]pyrimidine derivatives revealed that their cytotoxic effects on MCF-7 breast cancer cells are mediated by inducing cell cycle arrest in the G2/M phase. This is accompanied by the promotion of apoptosis, evidenced by an increase in the pro-apoptotic protein BAX (3.6-fold) and a decrease in the anti-apoptotic protein Bcl-2 (3.1-fold). Furthermore, these compounds significantly elevated the levels of executioner enzymes caspase-8 (2.6-fold) and caspase-9 (5.4-fold), confirming the activation of apoptotic pathways. Other pyrimidine derivatives are thought to exert their anticancer effects through DNA intercalation and the inhibition of topoisomerase II.

The antiviral activity of certain pyrimidine analogues is linked to fundamental cellular processes. One mechanism involves the inhibition of de novo pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for nucleic acid replication. Another distinct antiviral mechanism is the physical blockade of viral entry into host cells by preventing the binding of viruses to cell surface heparan sulfate receptors.

For anti-inflammatory responses, the primary mechanism is the inhibition of key enzymes in the inflammatory cascade, such as COX-2, which leads to a reduction in the production of prostaglandins. Additionally, pyrimidine derivatives can suppress the expression of pro-inflammatory proteins like iNOS and COX-2 at both the mRNA and protein levels.

Structure Activity Relationship Sar Studies for Pyrimidine, 5 Diazenyl Scaffolds

Influence of Substituent Position and Nature on Pharmacological Potency

The biological activity of 5-diazenyl-pyrimidine derivatives is significantly modulated by the type and placement of substituents on the aryl ring of the diazenyl group. Research has consistently shown that these modifications can drastically alter the pharmacological profile of the parent compound.

For instance, in studies evaluating the antimicrobial properties of arylazo-1,3-thiazolopyrimidine derivatives, a clear SAR has emerged. The introduction of a benzothiazole (B30560) moiety onto the core structure has been shown to enhance antimicrobial efficacy. Specifically, compounds featuring a benzothiazole ring demonstrated higher activity against various microbial strains. nih.gov

Furthermore, the nature of the substituent on the arylazo group plays a pivotal role. Derivatives with a p-chlorophenyl group tend to exhibit strong antimicrobial activity. In contrast, replacing the chloro group with a p-tolyl group, which is less electron-withdrawing, can lead to a slight decrease in potency. An even greater reduction in activity is often observed with electron-donating groups like a p-methoxy substituent, suggesting that electron-withdrawing characteristics are favorable for this particular pharmacological effect. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of arylazo-thiazolopyridopyrimidine derivatives against various pathogens, illustrating the impact of different substituents.

| Compound ID | Arylazo Substituent | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans |

| 11a | 2-methyl-1,3-benzothiazole | 5.9 | 47.3 | 23.6 |

| 11b | 2-amino-1,3-benzothiazole | 6.1 | 48.8 | 24.4 |

| 7a | 2-methyl-1,3-benzothiazole | 6.5 | 105.0 | 26.2 |

| 7b | 2-amino-1,3-benzothiazole | 6.8 | 217.5 | 27.1 |

Data sourced from a study on novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. nih.gov

Impact of Electronic Properties on Biological Target Interactions

The electronic landscape of the 5-diazenyl-pyrimidine scaffold is a crucial factor in its interaction with biological targets. The distribution of electrons within the molecule, influenced by its substituents, can affect its ability to form key interactions, such as π-π stacking and hydrogen bonds, with microbial DNA or enzymes. nih.gov

Studies indicate that the presence of electron-withdrawing groups on the aryl moiety generally enhances antimicrobial activity. For example, the p-chlorophenyl group, a classic electron-withdrawing substituent, is associated with higher potency in these derivatives. This is likely because it reduces the electron density of the aromatic system, which can facilitate more effective binding to target sites. nih.gov

Conversely, electron-donating groups, such as the p-methoxy group, tend to diminish biological activity. By increasing the electron density, these groups may weaken the interactions between the compound and its microbial target, thus reducing its efficacy. nih.gov The extended conjugation provided by fused ring systems, like a pyridopyrimidine core, can also enhance the electronic profile of the molecule, leading to improved antimicrobial action compared to simpler dihydropyrimidine-thione cores. nih.gov

Steric Hindrance and Conformational Effects on Activity Profiles

Steric factors, including the size and spatial arrangement of substituents, can significantly influence the activity of 5-diazenyl-pyrimidine compounds. Bulky substituents may introduce steric hindrance, which can impede the molecule's ability to fit into the binding site of a biological target. nih.gov

For example, the introduction of a bulky ester group as a substituent on the arylazo moiety has been observed to make a derivative the least active in a series. This suggests that the sheer size of the group physically blocks the optimal interaction with the microbial target. nih.gov

Rational Design Principles for Enhanced Bioactivity

Based on the accumulated SAR data, several key principles can be formulated for the rational design of more potent 5-diazenyl-pyrimidine-based therapeutic agents. These principles aim to optimize the electronic, steric, and structural features of the scaffold to maximize its interaction with biological targets.

A primary design strategy involves the incorporation of electron-withdrawing groups on the aryl ring of the diazenyl component. Substituents like chloro groups have proven effective, suggesting that a systematic exploration of various electron-withdrawing functionalities could yield compounds with enhanced potency. nih.gov

Secondly, the integration of extended, rigid, and planar heterocyclic systems is a promising approach. Fusing the pyrimidine (B1678525) ring with other cyclic structures, such as in thiazolopyridopyrimidines, has been shown to improve activity. This structural modification likely enhances binding affinity by providing a more defined molecular shape and favorable electronic distribution. nih.gov

Finally, careful consideration must be given to the size and position of substituents to avoid steric hindrance. While some bulk may be tolerated or even beneficial in certain positions, large and poorly positioned groups can be detrimental to activity. Therefore, a balance must be struck between desired electronic properties and an appropriate steric profile to ensure optimal interaction with the target molecule. nih.gov

Coordination Chemistry and Metal Complexation of Pyrimidine, 5 Diazenyl Ligands

Synthesis and Preparation of Metal Complexes

The synthesis of metal complexes involving Pyrimidine (B1678525), 5-diazenyl- and related azo-pyrimidine ligands is typically achieved through straightforward and established methods of coordination chemistry. The most common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A general synthetic procedure includes dissolving the azo-pyrimidine ligand in a solvent, frequently a hot alcohol such as ethanol (B145695) or methanol. nih.govsciencescholar.us A solution of the desired metal salt, such as a metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) or metal acetate, is then added to the ligand solution. nih.govnih.gov The reaction mixture is often heated under reflux for several hours to facilitate the complexation process. nih.gov The stoichiometry of the reactants is carefully controlled, with metal-to-ligand molar ratios of 1:1 or 1:2 being commonly employed to direct the synthesis toward the desired product. sciencescholar.usekb.eg Upon cooling the reaction mixture, the resulting solid metal complex often precipitates out of the solution and can be collected by filtration, washed with solvent to remove unreacted starting materials, and dried. nih.govnih.gov

In addition to conventional heating methods, microwave-assisted synthesis has been explored as a greener and more efficient alternative for preparing such complexes. nih.gov This method can significantly reduce reaction times and improve yields. The physical properties of the synthesized complexes, such as color, melting point, and solubility, are important initial indicators of successful coordination. For instance, many of these complexes are colored, stable in air, and soluble in polar organic solvents like DMSO and DMF. ekb.eg

Table 1: Examples of Synthesis Conditions for Metal Complexes with Azo-Containing Ligands

| Metal Ion | Ligand Type | Molar Ratio (M:L) | Solvent | Method | Reference |

| Zn(II), Cr(III), Mn(II) | Azo-Schiff Base | 1:1 | Ethanol | Reflux | nih.gov |

| Co(II), Ni(II), Cu(II) | Azo-Schiff Base | 1:2 | Not Specified | Not Specified | ekb.eg |

| Co(II), Ni(II), Cu(II) | Azo-Schiff Base | 1:1 | Ethanol | Reflux | sciencescholar.us |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Azo-Schiff Base | 1:1 | Methanol | Microwave | nih.gov |

Characterization of Coordination Modes and Geometries

Pyrimidine, 5-diazenyl- ligands are versatile and can coordinate to metal centers in several ways, acting as monodentate, bidentate, or even bridging ligands. The specific coordination mode depends on the ligand's structure, the nature of the metal ion, and the reaction conditions. Coordination typically occurs through the nitrogen atoms of the pyrimidine ring and one or both nitrogen atoms of the azo group. ekb.eg For example, in some complexes, the ligand acts as a tridentate donor, coordinating through an azomethine nitrogen, an azo nitrogen, and an imidazole (B134444) nitrogen. ekb.eg

The coordination of the ligand to the metal ion results in the formation of complexes with various coordination geometries. The final geometry is influenced by the coordination number of the metal ion and the electronic and steric properties of the ligand. Common geometries observed for these types of complexes include:

Octahedral: This is a frequent geometry for many transition metal complexes, often observed for Co(II), Ni(II), and Cu(II). sciencescholar.usekb.egresearchgate.net In an octahedral complex, the central metal ion is coordinated to six donor atoms. For ligands that are not hexadentate, this geometry is achieved by coordinating two or three ligand molecules or by including solvent or counter-ion molecules in the coordination sphere. mdpi.com

Tetrahedral: Some complexes, particularly with Co(II), have been found to adopt a tetrahedral geometry. scispace.comekb.eg This geometry involves the metal ion being coordinated to four ligand donor atoms.

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. ekb.egekb.eg It also involves coordination to four donor atoms, but in a planar arrangement.

Square Pyramidal: In some cases, such as with certain Vanadyl(II) complexes, a five-coordinate square pyramidal geometry is observed. researchgate.net

The precise geometry and coordination mode are often definitively determined using single-crystal X-ray diffraction, which provides detailed information on bond lengths and angles within the complex. mdpi.com

Table 2: Geometries of Metal Complexes with Related Azo-Pyrimidine Ligands

| Metal Complex | Proposed Geometry | Characterization Method(s) | Reference |

| Co(II), Ni(II), Cu(II) Complexes | Octahedral | Spectral and Magnetic Data | ekb.eg |

| Au(III) Complex | Square Planar | Spectral and Magnetic Data | ekb.eg |

| VO(II) Complex | Square Pyramidal | Spectral and Magnetic Data | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) Complexes | Octahedral | Spectral and Magnetic Data | researchgate.net |

| Cu(II), Co(II), Ni(II), Zn(II) Complexes | Octahedral | X-ray Diffraction, Spectroscopy | mdpi.com |

| Co(II) Complex | Tetrahedral | Electronic Spectra, Magnetic Susceptibility | ekb.eg |

| Cu(II) Complex | Square Planar | Electronic Spectra, Magnetic Susceptibility | ekb.eg |

Spectroscopic Analysis of Metal-Ligand Interactions

A suite of spectroscopic techniques is indispensable for elucidating the structure of these coordination complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand shows characteristic absorption bands for its functional groups. Upon complexation, shifts in the positions of these bands are observed. For instance, the stretching vibration band of the azo group (N=N) and the pyrimidine C=N group typically shift to lower frequencies in the complex's spectrum. ekb.eg This shift indicates a change in the electron density of these groups due to the formation of a coordinate bond with the metal ion. The appearance of new, low-frequency bands, which are absent in the free ligand, can often be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides valuable information about the electronic structure and geometry of the complexes. The UV-Vis spectra of the free ligands typically display intense absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and azo parts of the molecule. Upon coordination, these bands may undergo a bathochromic (red) shift. sciencescholar.us More significantly, new bands can appear in the visible region, which are often assigned to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) transitions. acs.org The position and number of d-d transition bands can be diagnostic of the coordination geometry of the complex, such as distinguishing between octahedral and tetrahedral environments for Co(II) or Cu(II) ions. researchgate.netekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are highly informative. The chemical shifts of the ligand's protons and carbons, especially those near the potential coordination sites, are sensitive to the coordination event. A downfield or upfield shift of these signals in the complex compared to the free ligand confirms the involvement of the nearby donor atoms in bonding to the metal. researchgate.net NMR is also a key technique for studying the light-induced trans-cis isomerization of the azo group, a property that can be carried over from the free ligand to the complex. acs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specific to paramagnetic species, i.e., complexes with unpaired electrons, such as those of Cu(II) or VO(II). scispace.com The EPR spectrum provides detailed information about the electronic environment of the metal ion. The calculated g-values from the spectrum can help determine the ground electronic state and provide insights into the geometry of the complex and the covalency of the metal-ligand bond. researchgate.netscispace.com For example, axial ESR spectra with specific g-value trends can indicate a dx²-y² ground state, which is characteristic of certain geometries. researchgate.netscispace.com

Applications in Bioinorganic Chemistry and Catalysis

The unique structural features and electronic properties of metal complexes derived from Pyrimidine, 5-diazenyl- ligands make them promising candidates for a range of applications, particularly in the fields of bioinorganic chemistry and catalysis.

Bioinorganic Chemistry

Bioinorganic chemistry explores the role of metals in biological systems. nih.govfiveable.me Metal complexes of ligands containing the pyrimidine scaffold are of particular interest because of the structural analogy between pyrimidine and the nucleobases (cytosine, thymine, uracil) found in DNA and RNA. mdpi.com This similarity suggests that these complexes could potentially interact with biological macromolecules.

Research has shown that related metal complexes exhibit a variety of biological activities:

Antimicrobial and Antiparasitic Activity: Several studies have demonstrated that metal complexes of heterocyclic azo or azomethine ligands possess significant antimicrobial and antifungal properties. sciencescholar.us Furthermore, complexes of related triazolopyrimidines have shown high efficacy against parasites responsible for leishmaniasis and Chagas disease, in some cases exceeding the performance of commercial drugs. mdpi.com

DNA Interaction and Cleavage: The ability of these complexes to interact with and cleave DNA is another area of active investigation. Studies have shown that some complexes can effectively cleave plasmid DNA, an activity that is fundamental to the mechanism of certain anticancer drugs. researchgate.netijper.org

Anticancer Agents: The coordination of ligands to metal ions can lead to compounds with enhanced cytotoxic activity against cancer cell lines. nih.govnih.gov Ruthenium complexes, in particular, are being explored as photosensitizers in photodynamic therapy (PDT), where they can be activated by light to produce reactive oxygen species that kill cancer cells. mdpi.com

Catalysis

The application of transition metal complexes in catalysis is a cornerstone of modern chemistry. mdpi.comnih.gov The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity and selectivity. The azo-pyrimidine framework offers unique opportunities for creating "smart" catalysts that can be controlled by external stimuli.

A key area of application is in photoswitchable catalysis. The azo group in Pyrimidine, 5-diazenyl- can undergo reversible isomerization from the more stable trans isomer to the cis isomer upon irradiation with UV light, and the reverse process can be triggered by visible light or heat. This isomerization leads to a significant change in the ligand's shape. When such a ligand is part of a metal catalyst, this structural change can alter the coordination environment around the metal, thereby modifying the catalyst's properties.

For example, a study using a chiral azopyridine-based ligand (structurally similar to azopyrimidine) in complex with a rare-earth metal demonstrated that the enantioselectivity of a catalytic reaction could be modulated by light. rsc.org The trans isomer of the catalyst favored the formation of one enantiomer of the product, while the cis isomer, generated by UV irradiation, produced a different enantiomeric excess. rsc.org This ability to reversibly switch a catalyst's selectivity using a non-invasive stimulus like light represents a sophisticated approach to controlling chemical reactions and is a promising avenue for the application of Pyrimidine, 5-diazenyl- metal complexes. rsc.org

Advanced Spectroscopic Characterization of Pyrimidine, 5 Diazenyl Compounds

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in 5-diazenyl-pyrimidine derivatives. The spectra reveal vibrations of specific bonds within the molecule, such as stretching and bending modes.

The key functional groups in a typical 5-arylazopyrimidine structure are the pyrimidine (B1678525) ring, the azo group (-N=N-), and the attached aryl ring. The pyrimidine ring itself exhibits a complex series of characteristic vibrations. C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are observed in the 1600-1400 cm⁻¹ range.